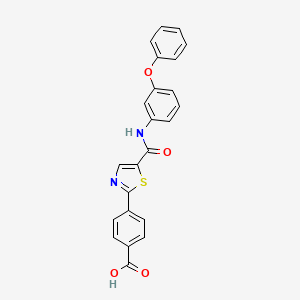
4-(5-((3-Phenoxyphenyl)carbamoyl)thiazol-2-yl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MFCD31811586 is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
准备方法
The synthesis of MFCD31811586 involves several steps, each requiring specific conditions and reagents. The preparation methods can be broadly categorized into synthetic routes and industrial production methods.
Synthetic Routes: The synthetic routes for MFCD31811586 typically involve the use of organic solvents and catalysts to facilitate the reaction. The process begins with the selection of appropriate starting materials, which are then subjected to a series of chemical reactions under controlled conditions. These reactions may include condensation, cyclization, and functional group transformations. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of MFCD31811586 is scaled up to meet commercial demands. This involves optimizing the synthetic routes to enhance efficiency and reduce costs. Industrial production methods may include the use of continuous flow reactors, which allow for the continuous synthesis of the compound, thereby increasing production rates and minimizing waste. Additionally, advanced purification techniques, such as chromatography and crystallization, are employed to ensure the final product meets stringent quality standards.
化学反应分析
MFCD31811586 undergoes various chemical reactions, each characterized by specific reagents and conditions. The types of reactions it undergoes include oxidation, reduction, and substitution.
Oxidation: Oxidation reactions involving MFCD31811586 typically require oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions result in the formation of oxidized derivatives, which may exhibit different chemical and physical properties compared to the parent compound.
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen from MFCD31811586. Common reducing agents used in these reactions include sodium borohydride and lithium aluminum hydride. The major products formed from reduction reactions are often more stable and less reactive than the original compound.
Substitution: Substitution reactions involve the replacement of one functional group in MFCD31811586 with another. These reactions can be facilitated by various reagents, such as halogens or nucleophiles, under specific conditions. The products of substitution reactions are often used as intermediates in the synthesis of more complex molecules.
科学研究应用
MFCD31811586 has a wide range of applications in scientific research, spanning multiple disciplines.
Chemistry: In chemistry, MFCD31811586 is used as a reagent in various organic synthesis reactions. Its stability and reactivity make it an ideal candidate for the development of new synthetic methodologies and the study of reaction mechanisms.
Biology: In biological research, MFCD31811586 is employed as a probe to study cellular processes and molecular interactions. Its ability to interact with specific biomolecules allows researchers to investigate the underlying mechanisms of various biological phenomena.
Medicine: In the field of medicine, MFCD31811586 is explored for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs targeting specific diseases. Additionally, its pharmacokinetic and pharmacodynamic properties are studied to understand its behavior in biological systems.
Industry: In industry, MFCD31811586 is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as catalysis, materials science, and environmental chemistry.
作用机制
The mechanism of action of MFCD31811586 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, such as enzymes or receptors, and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or chemical outcome.
Conclusion
MFCD31811586 is a compound of significant interest due to its unique properties and wide range of applications. From its synthesis and chemical reactions to its scientific research applications and mechanism of action, this compound continues to be a valuable subject of study in multiple fields. Its comparison with similar compounds further highlights its distinct characteristics, making it a compound worth exploring in greater detail.
属性
分子式 |
C23H16N2O4S |
|---|---|
分子量 |
416.5 g/mol |
IUPAC 名称 |
4-[5-[(3-phenoxyphenyl)carbamoyl]-1,3-thiazol-2-yl]benzoic acid |
InChI |
InChI=1S/C23H16N2O4S/c26-21(20-14-24-22(30-20)15-9-11-16(12-10-15)23(27)28)25-17-5-4-8-19(13-17)29-18-6-2-1-3-7-18/h1-14H,(H,25,26)(H,27,28) |
InChI 键 |
XAQSQYGZKCIKEF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)NC(=O)C3=CN=C(S3)C4=CC=C(C=C4)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


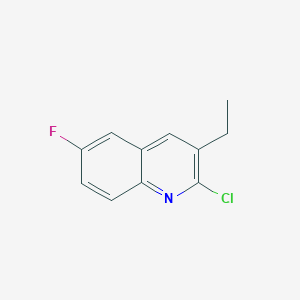
![(2S,4R)-1-[(S)-2-(Boc-amino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[2-hydroxy-4-(4-methyl-5-thiazolyl)benzyl]pyrrolidine-2-carboxamide](/img/structure/B13707668.png)
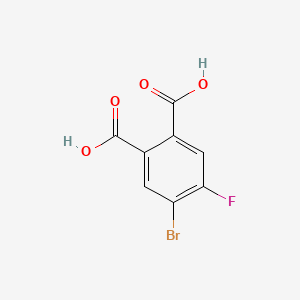

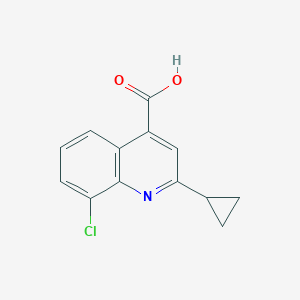

![2,2-dibromo-1-[4-(2-methylpropyl)phenyl]ethanone](/img/structure/B13707695.png)
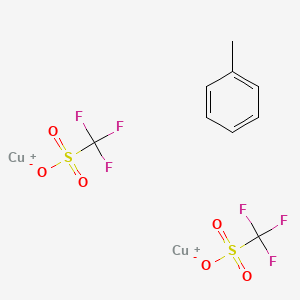

![1,2-Ethanediamine,N1-[[4-[2-(trimethoxysilyl)ethyl]phenyl]methyl]-](/img/structure/B13707722.png)
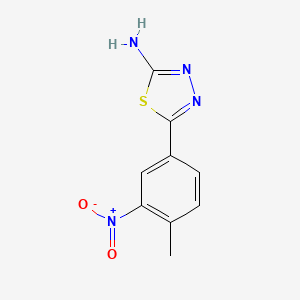
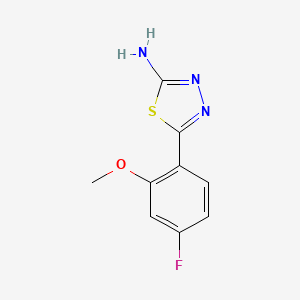

![1,7-Diamino-3-imino-3,4-dihydropyrrolo[4,3-B]indole](/img/structure/B13707738.png)
